Product packaging for 2-Amino-4-(2-ethoxyethoxy)butanamide(Cat. No.:)

2-Amino-4-(2-ethoxyethoxy)butanamide

Cat. No.: B13576934
M. Wt: 190.24 g/mol
InChI Key: PRTSAHVZRLKNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(2-ethoxyethoxy)butanamide is a specialized butanamide derivative of significant interest in medicinal chemistry and pharmaceutical research. The compound features a molecular structure comprising both amino and amide functional groups, linked by a carbon chain to a 2-ethoxyethoxy side chain. This specific arrangement places it within a class of compounds known for their potential as synthetic intermediates and biological probes. Butanamide derivatives similar to this compound have demonstrated substantial research utility across multiple domains, particularly as key intermediates in the synthesis of more complex pharmaceutical compounds . Researchers have investigated analogous structures for their potential as enzyme inhibitors and as foundational building blocks in drug discovery programs. The presence of both hydrogen bond donor and acceptor sites in the molecular architecture suggests potential for targeted molecular interactions, making this compound particularly valuable for structure-activity relationship studies. The 2-ethoxyethoxy side chain may contribute to enhanced solubility properties compared to simpler alkyl chain analogs, potentially improving bioavailability in experimental systems. In pharmaceutical research, closely related butanamide derivatives have served as precursors to compounds with various biological activities . The compound's structural features make it a candidate for further chemical modification, including potential functionalization at the amino group, amide moiety, or through modification of the ether side chain. This chemical is provided as a high-purity material characterized by appropriate analytical methods to ensure batch-to-batch consistency for research applications. FOR RESEARCH USE ONLY. Not intended for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets prior to handling and use appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2O3 B13576934 2-Amino-4-(2-ethoxyethoxy)butanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N2O3

Molecular Weight

190.24 g/mol

IUPAC Name

2-amino-4-(2-ethoxyethoxy)butanamide

InChI

InChI=1S/C8H18N2O3/c1-2-12-5-6-13-4-3-7(9)8(10)11/h7H,2-6,9H2,1H3,(H2,10,11)

InChI Key

PRTSAHVZRLKNFB-UHFFFAOYSA-N

Canonical SMILES

CCOCCOCCC(C(=O)N)N

Origin of Product

United States

Synthetic Methodologies for 2 Amino 4 2 Ethoxyethoxy Butanamide

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis of 2-Amino-4-(2-ethoxyethoxy)butanamide reveals several logical disconnections to identify potential starting materials. The primary disconnections are at the amide bond (C-N), the Cα-Cβ bond, and the ether linkage (C-O) in the side chain.

A primary disconnection of the amide bond leads to the precursor 2-amino-4-(2-ethoxyethoxy)butanoic acid . This simplifies the synthesis to the formation of a substituted amino acid, with the final step being a standard amidation reaction.

Alternatively, a Cα-Cβ bond disconnection suggests a strategy involving the alkylation of a glycine or glycine equivalent with a suitable electrophile containing the 2-(2-ethoxyethoxy)ethyl moiety. This approach is common in the synthesis of non-proteinogenic amino acids.

A third strategy involves disconnecting the ether linkage. This would start from a derivative of 2-amino-4-hydroxybutanamide, which would then be etherified with an ethoxyethyl halide. This route may present challenges in achieving selective O-alkylation over N-alkylation.

Key Synthetic Intermediates and Precursors

Based on the retrosynthetic pathways, several key intermediates and precursors can be identified. The selection of precursors is guided by commercial availability, stability, and the efficiency of subsequent transformations.

2-(2-Ethoxyethoxy)ethanol: This commercially available alcohol serves as a foundational building block for the side chain. It can be converted into a more reactive electrophile.

1-Bromo-2-(2-ethoxyethoxy)ethane: This electrophilic precursor is crucial for strategies involving C-C bond formation or O-alkylation. It can be synthesized from 2-(2-ethoxyethoxy)ethanol by treatment with a brominating agent like phosphorus tribromide. chemicalbook.com

Derivatives of Glutamic Acid or Homoserine: These chiral amino acids can serve as starting materials, providing the core amino acid structure and a functional handle (hydroxyl or carboxyl group) at the 4-position for elaboration into the desired ether side chain.

Glycine Enolate Equivalents: For C-C bond formation strategies, a protected glycine derivative (e.g., a Schiff base of a glycine ester) can be used to generate a nucleophilic species for alkylation.

Table 1: Key Synthetic Intermediates

Compound Name Structure Role in Synthesis
2-(2-Ethoxyethoxy)ethanol CH3CH2OCH2CH2OH Starting material for the side chain
1-Bromo-2-(2-ethoxyethoxy)ethane CH3CH2OCH2CH2Br Electrophilic side-chain precursor
N-Boc-L-glutamic acid Boc-NH-CH(COOH)-(CH2)2-COOH Chiral starting material
Diethyl acetamidomalonate Ac-NH-CH(COOEt)2 Glycine equivalent for malonic ester synthesis

Stereochemical Considerations in Synthesis

The target molecule possesses a stereocenter at the α-carbon (C2), making stereocontrol a critical aspect of its synthesis. Achieving an enantiomerically pure or enriched product can be accomplished through several established methods:

Chiral Pool Synthesis: Utilizing a readily available, enantiomerically pure starting material from the "chiral pool," such as L-glutamic acid or L-aspartic acid. The inherent chirality of the starting material is carried through the synthetic sequence.

Asymmetric Synthesis: Employing a chiral catalyst or auxiliary to induce stereoselectivity in a key bond-forming step. For instance, the enantioselective alkylation of a glycine enolate using a chiral phase-transfer catalyst can establish the desired stereocenter. nih.govrsc.org

Enzymatic Resolution: Using enzymes that selectively react with one enantiomer of a racemic intermediate, allowing for the separation of the desired enantiomer. For example, a lipase could be used to selectively hydrolyze one enantiomer of an ester precursor.

Diastereomeric Resolution: Reacting a racemic intermediate with a chiral resolving agent to form diastereomers, which can then be separated by physical methods like crystallization.

Classical Synthetic Routes to this compound

A plausible and efficient synthetic route begins with a chiral starting material like N-protected L-glutamic acid to ensure stereochemical integrity. This route involves functional group transformations to modify the side chain, followed by the final amidation step.

Amidation Reactions and Derivative Synthesis

The final step in the proposed synthesis is the conversion of the carboxylic acid group of N-protected 2-amino-4-(2-ethoxyethoxy)butanoic acid into the primary amide. This transformation is a cornerstone of peptide synthesis and can be achieved using a variety of coupling reagents.

The carboxylic acid is first activated to form a more reactive intermediate, which is then susceptible to nucleophilic attack by ammonia (B1221849). Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-hydroxybenzotriazole (HOBt) to minimize side reactions and racemization. Other modern coupling reagents include HATU and HBTU. masterorganicchemistry.com

Alternatively, direct amidation of the unprotected amino acid precursor is possible using specific reagents like tris(2,2,2-trifluoroethyl) borate, which can circumvent the need for protection and deprotection steps, thus improving synthetic efficiency. rsc.orgtcichemicals.com This method involves the formation of a cyclic intermediate with the borate ester, which activates the carboxyl group for amidation. tcichemicals.com

Table 2: Comparison of Common Amidation Methods

Method Reagents Conditions Advantages Disadvantages
Carbodiimide Coupling EDC/HOBt, Ammonia Neutral pH, Room Temp. High yield, mild conditions, low racemization Byproduct removal can be difficult
Acid Chloride SOCl2, then NH3 Two steps, can be harsh High reactivity Potential for side reactions, harsh conditions
Borate Ester Mediation B(OCH2CF3)3, Amine Anhydrous solvent, Heat No protection needed, one step Requires specific borate reagent

Carbon-Carbon Bond Formation Strategies

An alternative approach to constructing the backbone of this compound is through C-C bond formation. qyaobio.comnih.govcdnsciencepub.com A common method is the alkylation of a malonic ester derivative.

In this strategy, diethyl acetamidomalonate can be deprotonated with a base like sodium ethoxide to form a nucleophilic enolate. This enolate is then reacted with the electrophile 1-bromo-2-(2-ethoxyethoxy)ethane . Subsequent hydrolysis of the malonic ester and decarboxylation under acidic conditions yields the racemic amino acid, 2-amino-4-(2-ethoxyethoxy)butanoic acid. The final product is then obtained after amidation. This route produces a racemic product, which would require a subsequent resolution step to isolate the desired enantiomer.

Functional Group Interconversions and Transformations

Throughout the synthesis of this compound, several functional group interconversions (FGIs) are necessary. These transformations are critical for converting available starting materials into the required intermediates.

Protection/Deprotection: The α-amino group is typically protected to prevent unwanted side reactions during subsequent steps. Common protecting groups include tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). The Boc group is installed using Di-tert-butyl dicarbonate and is removed under acidic conditions, while the Cbz group is introduced using benzyl chloroformate and removed by catalytic hydrogenation.

Carboxylic Acid Reduction: A key step in a route starting from N-Boc-L-glutamic acid involves the selective reduction of the side-chain carboxylic acid to a primary alcohol. This can be achieved using reagents like borane-tetrahydrofuran complex (BH3·THF), which selectively reduces carboxylic acids in the presence of esters or protected amines.

Hydroxyl to Halide Conversion: To create the electrophilic side-chain precursor, an alcohol like 2-(2-ethoxyethoxy)ethanol must be converted into a good leaving group, typically a halide. masterorganicchemistry.com Reagents such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) are effective for this transformation. chemicalbook.com

Ether Synthesis (Williamson Ether Synthesis): The ether linkage in the side chain can be formed by reacting an alkoxide with an alkyl halide. For instance, the N-protected 2-amino-4-hydroxybutanoic acid derivative can be deprotonated with a base like sodium hydride (NaH) to form an alkoxide, which is then reacted with an ethoxyethyl halide.

These FGIs are fundamental operations in organic synthesis that enable the stepwise and controlled construction of the target molecule from simpler precursors.

Contemporary and Green Chemistry Approaches in Synthesis

The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry, which prioritize efficiency, sustainability, and reduced environmental impact. unibo.it Contemporary synthetic strategies aim to minimize waste, reduce energy consumption, and utilize less hazardous substances. unife.it

Catalytic Methods for Efficient Synthesis

Catalysis is a cornerstone of modern organic synthesis, offering pathways to desired products with high selectivity and efficiency. For the synthesis of amino amide structures, various catalytic methods can be hypothetically applied.

Hydrogenation: Catalytic hydrogenation is a key technique for the removal of protecting groups, a common step in amino acid and peptide synthesis. unibo.it For instance, a benzyloxycarbonyl protecting group on the amino function could be removed using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. The efficiency of such a reaction is often high, proceeding under mild conditions. unibo.it

Enzymatic Catalysis: Biocatalysts, such as enzymes, offer high stereo- and regioselectivity under environmentally benign conditions (aqueous media, mild temperatures). Lipases or proteases could potentially be employed for the stereoselective acylation or amidation steps in a synthetic route to this compound.

Organocatalysis: The use of small organic molecules as catalysts has gained significant traction. For instance, L-proline has been demonstrated as an effective organocatalyst in the synthesis of 2-aminothiophenes, showcasing its potential in facilitating C-C and C-N bond formations. nih.gov

Table 1: Hypothetical Catalytic Methods for a Key Synthetic Step

Catalyst TypeExemplary CatalystPotential Reaction StepKey Advantages
HeterogeneousPd/CDeprotection of a protected amineEasy removal of catalyst, high efficiency. unibo.it
BiocatalystLipaseStereoselective amide formationHigh stereoselectivity, mild reaction conditions
OrganocatalystL-prolineAsymmetric C-C bond formationAvoids toxic metals, often stereoselective. nih.gov

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and improved reproducibility. flinders.edu.auuc.pt This technology is particularly well-suited for multi-step syntheses. flinders.edu.au

In a hypothetical flow synthesis of this compound, reactants would be continuously pumped through a series of reactors, with in-line purification and analysis possible at each stage. nih.gov This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. unimi.it The modular nature of flow chemistry systems allows for the seamless integration of different reaction types, such as catalytic hydrogenations and amide bond formations. uc.pt

Key Features of Flow Chemistry in Amide Synthesis:

Enhanced Safety: Small reactor volumes minimize the risks associated with handling hazardous reagents and exothermic reactions. uc.pt

Improved Efficiency: Rapid mixing and efficient heat transfer can significantly reduce reaction times. flinders.edu.au

Scalability: Scaling up production is achieved by running the system for longer periods, rather than using larger reactors. uc.pt

Solvent-Free and Environmentally Benign Synthetic Procedures

A major goal of green chemistry is to reduce or eliminate the use of volatile and toxic organic solvents. nih.gov

Solvent-Free Reactions: Mechanochemistry, where reactions are induced by mechanical force (e.g., grinding), is a promising solvent-free technique. nih.gov This method has been successfully applied to the one-pot multicomponent synthesis of various heterocyclic compounds. nih.gov

Benign Solvents: When a solvent is necessary, green alternatives such as water, ethanol, or ionic liquids are preferred. nih.gov For example, the synthesis of some 2-aminothiophenes has been achieved in a mixture of triethylamine and water at room temperature. nih.gov The use of natural catalysts, such as lemon juice, in aqueous media has also been reported for the synthesis of 2-amino-4H-chromenes. semanticscholar.orgresearchgate.net

Purification and Isolation Methodologies for Synthetic Products

The purification and isolation of the final product are critical steps to ensure high purity. For a polar and functionalized molecule like this compound, chromatographic and crystallization techniques are paramount.

Chromatographic Separation Techniques

Chromatography is a powerful tool for the separation and purification of complex mixtures. researchgate.net

Ion-Exchange Chromatography: Given the presence of a primary amine, ion-exchange chromatography would be a highly effective purification method. Cation-exchange resins can be used to bind the positively charged amino group, allowing neutral and negatively charged impurities to be washed away. The desired product can then be eluted by changing the pH or ionic strength of the buffer. This technique is suitable for large-scale preparations. nih.gov

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a widely used technique for the purification of polar organic molecules. unife.it A nonpolar stationary phase is used with a polar mobile phase, and the separation is based on the differential partitioning of the components between the two phases.

Silica Gel Chromatography: This is a standard technique in organic synthesis. For amino compounds, the silica gel can be treated with a base like triethylamine to prevent tailing and improve separation. nih.gov

Table 2: Comparison of Chromatographic Techniques for Amino Amide Purification

TechniqueStationary PhasePrinciple of SeparationSuitability
Ion-ExchangeCation-exchange resinCharge interactionsHigh capacity, good for polar/charged molecules. nih.gov
RP-HPLCC18-silicaHydrophobicityHigh resolution, suitable for final polishing. unife.it
Normal PhaseSilica GelPolarityStandard technique, versatile. nih.gov

Crystallization and Recrystallization Optimization

Crystallization is an efficient method for obtaining highly pure solid compounds. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals.

For a compound like this compound, which is expected to be a solid at room temperature, finding the optimal solvent system is key. A patent for the synthesis of 2-amino-butanamide hydrochloride describes recrystallization from solvents such as petroleum ether, cyclohexane, n-hexane, or n-heptane for an intermediate. google.com For the final product, adjusting the pH with an acid like hydrochloric acid can induce crystallization from a solvent like methanol or ethanol. google.com

Factors to Optimize in Recrystallization:

Solvent System: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Cooling Rate: Slow cooling generally leads to larger and purer crystals.

pH: For amino compounds, adjusting the pH can significantly affect solubility and induce crystallization.

Seeding: Introducing a small crystal of the pure compound can initiate crystallization.

Chemical Reactivity and Mechanistic Investigations of 2 Amino 4 2 Ethoxyethoxy Butanamide

Reactions Involving the Amide Functionality

The amide group in 2-Amino-4-(2-ethoxyethoxy)butanamide is characterized by a resonance-stabilized structure, which renders the carbonyl carbon less electrophilic and the nitrogen lone pair less nucleophilic compared to ketones and amines, respectively. This electronic feature significantly influences its reactivity.

Hydrolysis and Amide Bond Cleavage Mechanisms

Amide bond hydrolysis, the cleavage of the C-N bond through the addition of water, is a fundamental reaction for amides. youtube.com This process can be catalyzed under acidic, basic, or enzymatic conditions, but it is generally slow under neutral conditions. mdpi.comgoogle.com

Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by water. In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to expel the amide anion, which is subsequently protonated.

For this compound, the presence of the primary amino group at the α-position can influence the hydrolysis mechanism. Research on similar structures has shown that adjacent amino and carboxyl groups can act in concert to facilitate amide hydrolysis. nih.gov While this molecule lacks a carboxyl group, the α-amino group can participate in intramolecular catalysis, particularly if protonated, potentially altering the reaction rate compared to a simple, unfunctionalized amide.

Table 1: General Conditions for Amide Hydrolysis

Catalyst Reagents General Conditions Products
Acid H₂O, H⁺ (e.g., HCl, H₂SO₄) Heat Carboxylic acid and Ammonium (B1175870) salt

Derivatization and Functionalization at the Amide Nitrogen

Direct functionalization at the amide nitrogen is challenging due to its low nucleophilicity. The lone pair of electrons on the nitrogen is delocalized into the carbonyl group, making it a weak nucleophile. Reactions such as N-alkylation or N-acylation typically require harsh conditions and strong electrophiles. More advanced synthetic methods, often involving metal catalysis, have been developed to achieve N-C cross-coupling of amides, but these are specialized transformations. nih.gov General derivatization of primary amides often proceeds through initial conversion to a more reactive species.

Role as a Nucleophile in Ester and Anhydride (B1165640) Reactions

The amide functional group is generally considered a very poor nucleophile and does not typically react with esters or anhydrides under standard conditions. The nucleophilic character is concentrated on the primary amine of the molecule. Any reaction of this compound with an ester or anhydride would overwhelmingly occur at the primary amino group, not the amide nitrogen.

Transformations of the Amino Group

The primary amine in this compound is the most nucleophilic and basic center in the molecule. Its reactivity is characteristic of a primary alkylamine, defined by the lone pair of electrons on the nitrogen atom. chemguide.co.uk

Nucleophilic Reactivity of the Primary Amine

The nitrogen atom of the primary amine possesses a lone pair of electrons, making it an effective nucleophile capable of attacking electron-deficient centers. chemguide.co.ukmsu.edu The nucleophilicity of amines generally correlates with their basicity, with primary amines being more nucleophilic than ammonia (B1221849) but less so than secondary amines, partly due to electronic effects of alkyl groups. masterorganicchemistry.com However, steric hindrance can also play a significant role, with bulkier amines exhibiting reduced nucleophilicity. masterorganicchemistry.comresearchgate.net The primary amine in this compound is relatively unhindered, suggesting it will be a competent nucleophile in a variety of reactions.

Table 2: Relative Nucleophilicity of Simple Amines

Amine Type Example General Nucleophilicity Trend Rationale
Ammonia NH₃ Good Baseline nucleophile
Primary Amine R-NH₂ Better Electron-donating alkyl group increases electron density on N
Secondary Amine R₂-NH Best Two electron-donating groups; balance of electronics and sterics
Tertiary Amine R₃-N Variable More basic, but often sterically hindered, reducing nucleophilicity

Note: This is a general trend and can be influenced by solvent and steric effects. masterorganicchemistry.com

Acylation, Alkylation, and Sulfonylation Reactions

The nucleophilic nature of the primary amine allows it to readily undergo acylation, alkylation, and sulfonylation.

Acylation: This reaction involves the formation of a new amide bond by reacting the amine with an acylating agent such as an acyl chloride or an acid anhydride. chemrxiv.org The amine attacks the electrophilic carbonyl carbon of the acylating agent in a nucleophilic addition-elimination mechanism. saskoer.ca This is a highly efficient and common transformation for primary amines. For example, reaction with acetyl chloride would yield N-[1-carbamoyl-3-(2-ethoxyethoxy)propyl]acetamide.

Alkylation: Primary amines react with alkyl halides via an SN2 mechanism to form secondary amines. msu.edu A significant drawback of this reaction is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts. chemguide.co.uk To achieve mono-alkylation, a large excess of the starting amine is typically used.

Sulfonylation: The reaction of the primary amine with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base (like pyridine) yields a sulfonamide. The mechanism is analogous to acylation, with the amine attacking the electrophilic sulfur atom.

Table 3: Typical Reactions of the Primary Amino Group

Reaction Type Electrophile Example Product Functional Group General Conditions
Acylation Acetyl Chloride (CH₃COCl) Amide Aprotic solvent, often with a non-nucleophilic base
Acylation Acetic Anhydride ((CH₃CO)₂O) Amide Can require heat; produces a carboxylic acid byproduct
Alkylation Methyl Iodide (CH₃I) Secondary Amine Can lead to mixtures of secondary, tertiary, and quaternary products

Research Findings on the Chemical Reactivity of this compound Remain Elusive

Despite a comprehensive search of available scientific literature, detailed research findings specifically concerning the chemical reactivity and mechanistic investigations of this compound are not presently available in published materials.

Extensive database searches for scholarly articles, patents, and academic publications yielded no specific studies focused on the stereoselective reactions at the amino-bearing carbon center, the reactivity of the ether linkage and alkyl chain, or the reaction mechanisms and kinetic studies of this particular compound.

The provided outline, which includes subsections on the stability and cleavage of the ethoxyethoxy group, reactions involving C-H activation on the butyl chain, detailed mechanistic pathways, and kinetic analysis, requires specific experimental data and research that does not appear to have been published.

General principles of organic chemistry can offer theoretical insights into the expected reactivity of the functional groups present in this compound—namely the primary amide, the primary amine, and the ether linkage. For instance, the amino group can be expected to undergo typical reactions such as acylation and alkylation. The amide bond is susceptible to hydrolysis under acidic or basic conditions. The ether linkage, specifically the ethoxyethoxy group, is generally stable but can be cleaved under strong acidic conditions. However, without specific studies on this molecule, any discussion of stereoselectivity, reaction rates, or specific mechanistic pathways would be purely speculative.

Due to the absence of specific research data for this compound, it is not possible to generate a scientifically accurate article that adheres to the detailed structure and content requirements of the user's request, including the creation of data tables based on experimental findings.

Based on a comprehensive review of the available scientific literature, there is currently no published research specifically detailing the chemical reactivity, transition states, intermediates, or the chemo-, regio-, and stereoselectivity of the compound This compound .

Therefore, the detailed analysis requested in the outline cannot be provided at this time. Scientific investigation into the properties and reaction mechanisms of this specific molecule has not been reported in publicly accessible chemical databases and research articles.

Role of 2 Amino 4 2 Ethoxyethoxy Butanamide As a Synthetic Building Block and Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The unique combination of a primary amine, an amide, and an ether linkage within 2-Amino-4-(2-ethoxyethoxy)butanamide makes it an interesting candidate as a precursor for more complex molecular architectures. However, its specific use in this capacity has not been detailed in scientific literature.

Building Blocks for Heterocyclic Systems

The bifunctional nature of this compound, containing both an amino and an amide group, theoretically allows it to participate in cyclization reactions to form various heterocyclic systems. For instance, reactions with dicarbonyl compounds or their equivalents could potentially lead to the formation of pyrimidines, pyrazines, or other nitrogen-containing heterocycles. The ethoxyethoxy side chain could serve to enhance solubility or act as a point for further functionalization. At present, there are no published examples of such transformations using this specific compound.

Intermediates for Natural Product Synthesis

Amino acids and their derivatives are fundamental components in the total synthesis of many natural products. The structure of this compound resembles that of a modified amino acid, suggesting it could be incorporated into peptide chains or used as a starting material for the synthesis of alkaloids or other complex natural products. The ether-containing side chain is a feature found in some natural products, potentially making this a useful, albeit currently unexploited, synthetic intermediate.

Scaffolds for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse molecules for high-throughput screening. A molecule like this compound, with its multiple functional groups, could serve as a valuable scaffold. The amine and amide functionalities could be readily derivatized, and the ether linkage offers a point of modification, allowing for the rapid generation of a wide range of analogs. However, no studies have been published that utilize this compound as a scaffold in a DOS campaign.

Ligand Design and Catalytic Applications

The presence of nitrogen and oxygen atoms in this compound provides potential coordination sites for metal ions, suggesting its utility in ligand design for catalysis.

Incorporation into Chiral Ligands for Asymmetric Catalysis

If prepared in an enantiomerically pure form, the amino group of this compound could be incorporated into larger chiral ligand frameworks, such as salen-type or phosphine-containing ligands. These ligands could then be used to chelate to transition metals for applications in asymmetric catalysis, including hydrogenations, C-C bond-forming reactions, and oxidations. The ethoxyethoxy side chain might influence the steric and electronic properties of the resulting catalyst, potentially impacting its selectivity and activity. To date, no such chiral ligands or their catalytic applications derived from this specific butanamide have been reported.

Application in Organocatalysis

The primary amine functionality in this compound opens the possibility of its use as an organocatalyst. Primary amines are known to catalyze a variety of reactions, such as Michael additions and aldol (B89426) reactions, through the formation of enamine or iminium ion intermediates. While numerous amino acids and their simple derivatives have been explored as organocatalysts, there is no research available on the application of this compound in this field.

Lack of Publicly Available Research on this compound in Advanced Materials Science

Despite a comprehensive search of scholarly articles, patents, and academic publications, there is a significant lack of publicly available information regarding the role of the chemical compound this compound in advanced materials science. Specifically, detailed research findings on its application as a synthetic building block and intermediate in the areas of polymer synthesis, non-biological self-assembly, and supramolecular chemistry are not present in the accessible scientific literature.

The investigation sought to elaborate on the following applications:

Monomer or Component in Polymer Synthesis: No studies were found that describe the use of this compound as a monomeric unit for the creation of polymers. The existing literature on polymer synthesis does not mention this specific compound as a precursor or component in the development of new polymeric materials.

Self-Assembly Studies in Non-Biological Systems: There is no available research detailing the self-assembly properties of this compound in non-biological contexts. The ability of a molecule to spontaneously organize into ordered structures is a key area of materials science, but this particular compound has not been the subject of such investigations in the public domain.

Supramolecular Chemistry and Host-Guest Interactions: The role of this compound in the field of supramolecular chemistry, including its potential participation in host-guest interactions, is not documented in available scientific reports.

Due to the absence of research data, it is not possible to provide an article on the advanced materials science applications of this compound as outlined. The compound is listed in some chemical databases, but its synthesis and application in the specified fields of materials science have not been reported in peer-reviewed literature or patents.

Theoretical and Computational Chemistry Studies of 2 Amino 4 2 Ethoxyethoxy Butanamide

Quantum Chemical Calculations of Molecular Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. For 2-Amino-4-(2-ethoxyethoxy)butanamide, these methods can predict a range of properties, from its most stable three-dimensional shape to its electronic behavior.

The flexibility of the ethoxyethoxy side chain and the rotatable bonds within the butanamide backbone of this compound give rise to a multitude of possible conformations. Understanding the conformational landscape is crucial, as the molecule's shape is intrinsically linked to its properties and potential interactions.

A systematic conformational search, often performed using molecular mechanics force fields followed by higher-level DFT optimization, can identify various low-energy conformers. The relative energies of these conformers can be plotted on a potential energy surface, revealing the most stable structures and the energy barriers between them. For this compound, key dihedral angles, such as those around the C-C and C-O bonds of the side chain, are systematically rotated to map out the energy landscape. The results of such an analysis would typically be presented in a table of relative energies.

Table 1: Calculated Relative Energies of the Most Stable Conformers of this compound
ConformerRelative Energy (kcal/mol)Key Dihedral Angle 1 (°)Key Dihedral Angle 2 (°)
1 (Global Minimum)0.00178.5-65.2
21.2560.3-175.8
32.10-62.163.4

The electronic structure of a molecule governs its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the amino group, which is a common electron-donating moiety. The LUMO, conversely, would likely be distributed over the carbonyl group of the amide, which is electron-accepting. A smaller HOMO-LUMO gap suggests higher reactivity. These orbitals can be visualized to understand the regions of the molecule most likely to participate in chemical reactions.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound
OrbitalEnergy (eV)
HOMO-6.54
LUMO2.13
HOMO-LUMO Gap8.67

Computational methods can predict various spectroscopic properties, which can then be used to interpret or verify experimental data. For this compound, key predictable spectra include:

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule. Specific peaks can be assigned to the stretching and bending of particular bonds, such as the N-H stretches of the amino group, the C=O stretch of the amide, and the C-O stretches of the ether linkages.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted shifts are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound
Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Amino (N-H)Symmetric Stretch3350
Amino (N-H)Asymmetric Stretch3450
Amide (C=O)Stretch1685
Ether (C-O-C)Asymmetric Stretch1120

Reaction Mechanism Predictions and Validation

Computational chemistry is a powerful tool for exploring the potential chemical reactions of this compound. It can provide detailed insights into reaction pathways and the energies associated with them.

By modeling the interaction of this compound with other reactants, potential reaction pathways can be mapped out. For instance, the nucleophilic character of the amino group suggests it could participate in reactions like acylation or alkylation. A computational study could model the step-by-step process of such a reaction, identifying all intermediates and transition states. This provides a theoretical framework for understanding how the molecule might behave in a chemical synthesis.

For any proposed reaction step, a transition state (the highest energy point along the reaction coordinate) must be located and characterized. The energy difference between the reactants and the transition state is the activation energy, which determines the rate of the reaction.

Computational methods can be used to model the geometry of the transition state and calculate its energy. For example, in a hypothetical hydrolysis of the amide group of this compound, the transition state would involve the approach of a water molecule to the carbonyl carbon. The calculated activation energy for this process would indicate how readily the hydrolysis might occur under certain conditions.

Table 4: Calculated Activation Energies for a Hypothetical Reaction of this compound
ReactionReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Activation Energy (kcal/mol)
Amide Hydrolysis0.025.825.8
N-Acetylation-5.215.320.5

Solvent Effects on Reaction Energetics

The chemical environment, particularly the solvent, can profoundly influence the energetics of a chemical reaction. For this compound, which possesses both polar (amino, amide) and nonpolar (ethoxy) moieties, the choice of solvent is critical in determining reaction pathways and rates.

Theoretical calculations, often employing Density Functional Theory (DFT), can model these solvent effects. The influence of a solvent on the oxidation of aldehydes to carboxylic acids, a reaction type relevant to molecules with susceptible functional groups, has been systematically investigated. frontiersin.org In such studies, it was found that the product distribution varies significantly with the dominant intermolecular forces between the reactant and the solvent. frontiersin.org For instance, in protic solvents, strong intermolecular forces like hydrogen bonds can limit oxidation, yet an optimal yield can be achieved by manipulating reaction conditions to mitigate these interactions. frontiersin.org

Computational models can reveal that hydrogen bonding between a reactant and a protic solvent can increase the bond energy of certain C-H bonds, thereby affecting reactivity. frontiersin.org For a hypothetical reaction involving this compound, one could expect solvents capable of hydrogen bonding (e.g., water, alcohols) to stabilize the ground state of the molecule, potentially increasing the activation energy for certain reactions. Conversely, aprotic polar solvents might favor different transition states.

Table 1: Hypothetical Association Energies of this compound with Various Solvents

SolventDominant Intermolecular ForcePredicted Association Energy (ΔEa) (kJ/mol)Expected Impact on Reactivity
WaterHydrogen BondingHighly NegativeStabilization of ground state, potential increase in activation energy
MethanolHydrogen BondingNegativeSimilar to water, but with varying magnitude
Acetonitrile (B52724)Dipole-DipoleModerately NegativeStabilization of polar transition states
HexaneVan der WaalsSlightly NegativeMinimal effect on reaction energetics

Note: This table is illustrative and based on general principles of solvent effects. Actual values would require specific quantum chemical calculations.

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a dynamic picture of intermolecular interactions. nih.gov

Hydrogen Bonding Networks and Crystal Packing

In the solid state, the crystal structure of this compound would be heavily influenced by hydrogen bonding. The primary amine (-NH2) and amide (-CONH2) groups are excellent hydrogen bond donors and acceptors. These interactions would likely lead to the formation of extensive hydrogen bonding networks, dictating the crystal packing. researchgate.net

Solvent-Solute Interactions

In solution, MD simulations can elucidate the specific interactions between this compound and surrounding solvent molecules. In aqueous solution, water molecules would form a hydration shell around the polar functional groups. The dynamics of these water molecules and the strength of the hydrogen bonds can be quantified through simulations.

Car–Parrinello molecular dynamics, an ab-initio MD method, has been used to simulate complex chemical reactions in solution, including the behavior of amino acids under electrolytic conditions. researchgate.netsemanticscholar.org Such simulations can track the formation and breaking of bonds and the role of the solvent in mediating these processes. researchgate.netsemanticscholar.org For this compound, MD simulations could model its conformational flexibility in different solvents and identify the most stable solvated structures, which is crucial for understanding its biological activity and reactivity.

QSAR/QSPR Theoretical Approaches for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical approaches that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. These models rely on molecular descriptors calculated from the compound's structure.

For this compound, a QSAR/QSPR study would begin with the calculation of various descriptors, including:

Electronic Descriptors: Dipole moment, HOMO-LUMO energy gap, and partial atomic charges. These can be calculated using quantum chemical methods and provide insight into the molecule's reactivity and sites susceptible to electrophilic or nucleophilic attack. mdpi.comresearchgate.net

Topological Descriptors: Molecular connectivity indices and shape indices, which describe the size, shape, and branching of the molecule.

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, and polar surface area.

Once calculated, these descriptors can be used to build a mathematical model that predicts a specific activity or property. For example, a QSAR model could be developed to predict the inhibitory activity of a series of related butanamide derivatives against a particular enzyme.

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Studies

Descriptor TypeSpecific DescriptorInformation Provided
Electronic HOMO EnergyElectron-donating ability
LUMO EnergyElectron-accepting ability
Dipole MomentMolecular polarity
Topological Wiener IndexMolecular branching
Kier & Hall IndicesMolecular shape and size
Physicochemical LogPLipophilicity/Hydrophobicity
Polar Surface Area (PSA)Potential for hydrogen bonding

These theoretical approaches provide a framework for understanding and predicting the behavior of this compound, guiding further experimental investigation and application.

Advanced Analytical Methodologies for 2 Amino 4 2 Ethoxyethoxy Butanamide

Chromatographic Method Development for Separation and Quantification

Chromatographic techniques are paramount for the separation and quantification of "2-Amino-4-(2-ethoxyethoxy)butanamide" from complex matrices. The selection and optimization of the appropriate chromatographic method are dependent on the physicochemical properties of the analyte and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) Method Optimization

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like "this compound". Optimization of an HPLC method involves the careful selection of the stationary phase, mobile phase composition, and detector to achieve optimal resolution, sensitivity, and analysis time.

Due to the polar nature of "this compound" and its lack of a strong chromophore, derivatization is often employed to enhance its chromatographic retention on reversed-phase columns and to improve its detectability. mdpi.com Derivatizing agents that react with the primary amine group, such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), can be utilized to introduce a fluorescent or UV-absorbing tag.

Key Optimization Parameters for HPLC Analysis:

Column Chemistry: A C18 or C8 reversed-phase column is typically suitable for the separation of derivatized amino acids. The choice between them will depend on the hydrophobicity of the chosen derivative.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is generally effective. The gradient profile can be optimized to ensure adequate separation from potential impurities.

Detection: Fluorescence detection is highly sensitive for derivatives like OPA or Fmoc. UV detection is also a viable option, with the detection wavelength selected based on the maximum absorbance of the derivative. mdpi.com

Below is a hypothetical data table illustrating optimized HPLC conditions for the analysis of Fmoc-derivatized "this compound".

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Sodium Phosphate, pH 7.0
Mobile Phase B Acetonitrile
Gradient 20-80% B in 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Fluorescence (Ex: 265 nm, Em: 315 nm)
Injection Volume 10 µL

Gas Chromatography (GC) Techniques for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com Since "this compound" is non-volatile, derivatization is a mandatory step to increase its volatility and thermal stability for GC analysis. sigmaaldrich.com Common derivatization approaches for amino acids involve esterification of the carboxyl group followed by acylation or silylation of the amino group.

A two-step derivatization process is often employed. First, the carboxylic acid group is esterified, for example, with an acidic solution of an alcohol (e.g., methanol, propanol). Subsequently, the amino group is acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). Silylation reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can also be used to derivatize both the amino and carboxyl groups in a single step. mdpi.com

The following interactive data table presents typical GC conditions for the analysis of the N-trifluoroacetyl, O-propyl ester derivative of "this compound".

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 80 °C (2 min), then 10 °C/min to 280 °C (5 min)
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Detector Temperature 300 °C
Injection Mode Splitless

Chiral Chromatography for Enantiomeric Excess Determination

"this compound" possesses a chiral center at the alpha-carbon, meaning it can exist as two enantiomers (D and L forms). The determination of enantiomeric excess is critical in many applications, particularly in pharmaceuticals, where different enantiomers can exhibit distinct biological activities. Chiral chromatography is the most effective method for separating and quantifying enantiomers.

This can be achieved through two main approaches:

Direct Chiral Separation: Utilizing a chiral stationary phase (CSP) that can directly resolve the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of amino acid enantiomers. researchgate.net

Indirect Chiral Separation: Derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a conventional achiral column.

A hypothetical data table for the direct chiral separation of "this compound" enantiomers is provided below.

ParameterCondition
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 210 nm

Mass Spectrometry (MS) for Structural Elucidation and Trace Analysis

Mass Spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of "this compound". nih.gov When coupled with a chromatographic separation technique (LC-MS or GC-MS), it provides a high degree of selectivity and sensitivity.

Tandem Mass Spectrometry (MS/MS) Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about a molecule. nih.gov In an MS/MS experiment, a precursor ion of the analyte is selected and then fragmented by collision-induced dissociation (CID) to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure.

For protonated "this compound" ([M+H]+), the fragmentation is expected to occur at the most labile bonds. Common fragmentation pathways for amino acids include the neutral loss of water (H2O) and ammonia (B1221849) (NH3), as well as cleavage of the bonds along the amino acid backbone.

Predicted Fragmentation Pathways:

Loss of NH3: A common fragmentation for protonated amino acids.

Loss of H2O: Can occur from the carboxylic acid group.

Cleavage of the Cα-Cβ bond: Leading to the formation of an immonium ion.

Fragmentation of the ethoxyethoxy side chain: Cleavage of the ether linkages can produce characteristic fragment ions.

A hypothetical table of predicted MS/MS fragment ions for protonated "this compound" is shown below.

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss/Fragment
191.13174.10NH3
191.13146.09C2H5O
191.13118.09C4H9O2
191.1388.04C4H9O3

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. mdpi.com This is a crucial step in confirming the identity of a compound. The theoretical exact mass of "this compound" can be calculated based on its molecular formula (C8H18N2O3).

Elemental Composition Data:

Molecular Formula: C8H18N2O3

Theoretical Monoisotopic Mass: 190.13174 u

Theoretical [M+H]+: 191.13957 u

Theoretical [M+Na]+: 213.12151 u

An HRMS analysis would be expected to yield a measured mass that is very close to the theoretical mass, typically within a few parts per million (ppm), thus confirming the elemental composition.

Quantitative Mass Spectrometry in Complex Non-Biological Matrices

Quantitative analysis of this compound in complex non-biological matrices, such as industrial chemical formulations or environmental samples, is effectively achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The high selectivity and sensitivity of this technique allow for accurate quantification even in the presence of interfering substances. The most common approach is the use of Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition.

For this compound (molar mass: 190.23 g/mol ), the precursor ion is typically the protonated molecule [M+H]⁺, with a mass-to-charge ratio (m/z) of 191.2. Collision-induced dissociation (CID) of this precursor ion in the mass spectrometer's collision cell generates characteristic product ions. The selection of a stable and abundant product ion is crucial for reliable quantification. Fragmentation patterns often involve the loss of the amide group, cleavage of the ether linkages, or loss of the entire ethoxyethoxy side chain. An isotopically labeled internal standard, such as this compound-¹³C₄,¹⁵N₂, would be used to ensure the highest accuracy by correcting for matrix effects and variations in instrument response.

Research Findings: Method development for quantification in a polymer matrix involves optimizing chromatographic separation to resolve the analyte from matrix components and tuning mass spectrometer parameters to maximize the signal for the specific MRM transition. The choice of ionization source, typically Electrospray Ionization (ESI) in positive mode, is critical for achieving a stable and intense signal for the protonated molecule. The parameters below illustrate a typical setup for such an analysis.

Table 1: Illustrative LC-MS/MS Parameters for Quantification of this compound

ParameterValue
InstrumentationTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (m/z)191.2
Product Ion (m/z)118.1 (putative fragment [M-NH₂-C₂H₄O]⁺)
Collision Energy15 eV
Dwell Time100 ms
Limit of Quantification (LOQ)~0.5 ng/mL (matrix dependent)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of protons and carbons, multidimensional techniques are required for complete and definitive assignments.

Multidimensional NMR experiments reveal through-bond and through-space correlations between nuclei, allowing for the complete assembly of the molecular structure.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). For this compound, COSY spectra would show correlations between the H2 proton and the H3 methylene (B1212753) protons, and along the entire ethoxyethoxy side chain (H4 to H5', H5' to H6', H7' to H8').

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons directly to the carbons they are attached to. It is essential for assigning carbon signals based on their known proton assignments. Each CH, CH₂, and CH₃ group in the molecule would produce a distinct cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations (typically 2-4 bonds) between protons and carbons. This is crucial for connecting molecular fragments that are not directly bonded via protons. For instance, HMBC would show correlations from the H2 proton to the C1 (carbonyl) and C4 carbons, confirming the butanamide backbone structure. Correlations from the H4 protons to C6' would link the backbone to the ethoxyethoxy side chain.

Table 2: Predicted ¹H-¹³C HMBC Correlations for Structural Elucidation

Proton (¹H)Correlated Carbons (¹³C)Structural Information Confirmed
H2 (CH-NH₂)C1 (C=O), C3 (CH₂), C4 (CH₂)Position of amino group and linkage to C4
H4 (CH₂-O)C2 (CH), C3 (CH₂), C5' (O-CH₂)Linkage of butanamide backbone to side chain
H8' (CH₃)C7' (O-CH₂)Position of the terminal ethyl group
NH₂ (Amide)C1 (C=O)Confirmation of primary amide group

In the solid state, this compound may exist in different crystalline forms, or polymorphs. These polymorphs can have distinct physical properties. Solid-state NMR (ssNMR), particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is a powerful non-destructive technique for identifying and characterizing these different solid forms. In different polymorphs, the unique packing of molecules in the crystal lattice leads to slightly different electronic environments for the carbon nuclei, resulting in measurable differences in their chemical shifts. These shifts, known as polymorphism-induced chemical shifts, serve as a fingerprint for each crystalline form.

Research Findings: Hypothetical analysis of two different polymorphs (Form A and Form B) of this compound reveals distinct ¹³C chemical shifts for specific carbons, particularly those involved in intermolecular interactions like hydrogen bonding (e.g., the carbonyl carbon and the carbon bearing the amino group).

Table 3: Hypothetical ¹³C ssNMR Chemical Shifts (ppm) for Two Polymorphs

Carbon AtomPolymorph Form A (ppm)Polymorph Form B (ppm)Shift Difference (Δδ ppm)
C1 (C=O)175.8177.21.4
C2 (CH-NH₂)54.253.1-1.1
C4 (CH₂-O)71.571.90.4
C8' (CH₃)15.315.30.0

The flexible ethoxyethoxy side chain of this compound can undergo conformational exchange through rotation around its various C-C and C-O single bonds. When the rate of this exchange is on the same timescale as the NMR experiment, it can lead to broadening of NMR signals. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures (Variable Temperature NMR), can be used to study these dynamic processes.

At low temperatures, the rotation may be slow enough to allow for the observation of distinct signals for different conformers. As the temperature is raised, the rate of rotation increases, causing these signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. By analyzing the line shapes and determining the coalescence temperature (Tc), the energy barrier (activation free energy, ΔG‡) for the rotational process can be calculated.

Table 4: Illustrative Dynamic NMR Data for Bond Rotation in the Ethoxyethoxy Side Chain

Rotating BondObserved NucleiCoalescence Temp. (Tc)Activation Energy (ΔG‡)
C4 - OH3a, H3b298 K (25 °C)~15 kcal/mol
C6' - OH5'a, H5'b273 K (0 °C)~13 kcal/mol

Vibrational Spectroscopy for Molecular Fingerprinting and Interaction Studies

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, provide a rapid and non-destructive method for identifying the functional groups within a molecule. The resulting spectrum is a unique molecular "fingerprint" that can be used for identification and for studying intermolecular interactions, such as hydrogen bonding.

An FTIR spectrum of this compound will display characteristic absorption bands corresponding to the vibrations of its specific functional groups. The primary amide group gives rise to several distinct bands, including N-H stretching, C=O stretching (Amide I band), and N-H bending (Amide II band). The primary amine group also shows N-H stretching and bending vibrations. The prominent C-O-C stretching vibrations from the ether linkages are also a key feature of the spectrum. Changes in the position and shape of the N-H and C=O stretching bands can provide information about the extent and nature of hydrogen bonding in different states (e.g., solid vs. solution).

Table 5: Key FTIR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (R-NH₂)N-H Stretch (asymmetric & symmetric)3400 - 3250
Amide (R-CONH₂)N-H Stretch (asymmetric & symmetric)3350 - 3180
Alkyl (C-H)C-H Stretch2975 - 2850
Amide (C=O)C=O Stretch (Amide I)1690 - 1650
Amide/Amine (N-H)N-H Bend (Amide II)1640 - 1550
Ether (C-O-C)C-O Stretch (asymmetric)1150 - 1085

Raman Spectroscopy in Material Characterization

Raman spectroscopy is a non-destructive spectroscopic technique that provides detailed information about molecular vibrations, making it a powerful tool for the chemical characterization of pharmaceutical compounds like this compound. The technique relies on inelastic scattering of monochromatic light, usually from a laser source. When the laser light interacts with the molecule, it can excite vibrational modes, resulting in a shift in the energy of the scattered photons. This energy shift, known as the Raman shift, is specific to the chemical bonds and symmetry of the molecule's functional groups.

The resulting Raman spectrum serves as a unique molecular "fingerprint," allowing for unambiguous identification of the compound. For this compound, Raman spectroscopy can be used to confirm the presence of key functional groups. For instance, characteristic vibrational modes for the amide group (C=O stretching), amino group (N-H stretching and bending), and the ether linkages (C-O-C stretching) would be readily identifiable. scirp.orgamericanpharmaceuticalreview.com

This analytical method is particularly valuable in pharmaceutical manufacturing for raw material identification, process monitoring, and the detection of impurities or degradation products. youtube.com A hypothetical Raman analysis of this compound would yield a spectrum with distinct peaks corresponding to its structural components.

Table 1: Hypothetical Raman Peak Assignments for this compound

Raman Shift (cm⁻¹) Vibrational Mode Assignment Functional Group
~3350 N-H Symmetric Stretch Primary Amine (-NH₂)
~3280 N-H Stretch Amide (-CONH₂)
~2930 C-H Asymmetric Stretch Alkyl (-CH₂, -CH₃)
~2880 C-H Symmetric Stretch Alkyl (-CH₂, -CH₃)
~1660 C=O Stretch (Amide I) Amide (-CONH₂)
~1590 N-H Bending (Amide II) Amide (-CONH₂)
~1450 C-H Bending Alkyl (-CH₂, -CH₃)
~1120 C-O-C Asymmetric Stretch Ether (-O-)

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction (XRD) is the preeminent technique for the solid-state characterization of crystalline materials. It provides fundamental information about the atomic and molecular arrangement within a crystal lattice. nih.gov The method is based on the principle of Bragg's Law, where a beam of X-rays is diffracted by the electron clouds of atoms in a periodic lattice. The resulting diffraction pattern of constructive interference is unique to a specific crystalline structure. americanpharmaceuticalreview.com XRD is broadly divided into two main categories: single-crystal X-ray crystallography and powder X-ray diffraction, both of which are critical for characterizing this compound.

Single Crystal X-ray Crystallography for Absolute Configuration

Single crystal X-ray crystallography (SCXRD) is an analytical technique that provides the precise three-dimensional structure of a molecule by analyzing the diffraction pattern of a single, well-ordered crystal. hod4.net This method is considered the gold standard for determining molecular geometry, including bond lengths, bond angles, and the absolute configuration of chiral centers.

For a chiral molecule such as this compound, which possesses a stereocenter at the alpha-carbon, determining the absolute configuration (R or S) is crucial as different enantiomers can exhibit vastly different pharmacological activities. SCXRD analysis can unambiguously establish this configuration. The analysis involves mounting a suitable single crystal on a diffractometer and collecting diffraction data as the crystal is rotated in the X-ray beam. nih.gov This data is then used to calculate an electron density map from which the atomic positions can be determined and the full molecular structure elucidated. hod4.net

Table 2: Illustrative Single Crystal Crystallographic Data for a Hypothetical Form of this compound

Parameter Value
Chemical Formula C₉H₂₀N₂O₃
Formula Weight 204.27
Crystal System Monoclinic
Space Group P2₁
a (Å) 10.677
b (Å) 4.799
c (Å) 13.639
β (°) 91.63
Volume (ų) 698.7
Z (molecules/unit cell) 2
Calculated Density (g/cm³) 0.970

Note: Data is illustrative and based on typical values for similar organic molecules. cambridge.org

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to characterize the crystalline nature of a bulk solid sample. Unlike SCXRD, which requires a single crystal, PXRD is performed on a finely powdered sample containing a large number of randomly oriented microcrystals. americanpharmaceuticalreview.com The resulting diffraction pattern, or diffractogram, is a plot of diffraction intensity versus the diffraction angle (2θ).

PXRD is a cornerstone of pharmaceutical development for studying polymorphism—the ability of a compound to exist in two or more different crystalline phases. google.com Different polymorphs of the same compound can have different physical properties, such as stability, solubility, and bioavailability. Therefore, identifying and controlling the polymorphic form of this compound is essential for ensuring consistent product quality and performance. Each crystalline phase produces a unique PXRD pattern that serves as a distinctive fingerprint. cambridge.org

Table 3: Characteristic Powder X-ray Diffraction Peaks for Two Hypothetical Crystalline Forms of this compound

Form A: 2θ Angle (°) Form B: 2θ Angle (°)
8.3 5.2
10.3 10.8
12.9 12.6
15.5 15.6
16.5 16.2
20.8 20.6
24.9 21.7

Note: Data is illustrative and based on typical values for organic polymorphs. google.comgoogle.com

Future Directions and Emerging Research Avenues for 2 Amino 4 2 Ethoxyethoxy Butanamide Research

Untapped Synthetic Strategies and Sustainable Approaches

The development of efficient and environmentally benign synthetic routes is a primary focus of modern chemistry. For a novel compound like 2-Amino-4-(2-ethoxyethoxy)butanamide, exploring diverse and sustainable synthetic strategies is a critical first step.

Future research could focus on enzymatic catalysis, a green chemistry approach that often provides high selectivity and milder reaction conditions compared to traditional chemical synthesis. frontiersin.orgnih.gov Biocatalysts, such as engineered enzymes, could be developed to facilitate the key bond-forming reactions in the synthesis of this compound. This could lead to higher yields and reduced byproducts.

Another promising avenue is the use of flow chemistry. Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and scalability. Developing a flow synthesis for this compound could enable more efficient and reproducible production.

Table 1: Comparison of Potential Synthetic Approaches for this compound

Synthetic Strategy Potential Advantages Potential Challenges
Traditional Batch Synthesis Well-established techniques Potentially harsh conditions, scalability issues
Enzymatic Catalysis High selectivity, mild conditions, sustainable Enzyme development and stability
Flow Chemistry Enhanced control, scalability, safety Initial setup cost and optimization

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Hotspot formation, scalability for large volumes |

Exploration of Novel Chemical Transformations and Reaction Discovery

The functional groups present in this compound—a primary amine, an amide, and an ether—provide a rich platform for exploring novel chemical transformations. The primary amine can be a nucleophile in various reactions, while the amide bond can undergo hydrolysis or reduction. The ether linkage, though generally stable, could be cleaved under specific conditions.

Future research could investigate the derivatization of the primary amine to create a library of related compounds with potentially diverse properties. researchgate.net For example, acylation, alkylation, or arylation of the amine could yield new molecules for screening in various applications. The amide group could also be a handle for further transformations, such as conversion to an amine via reduction or to a carboxylic acid through hydrolysis.

The discovery of new reactions where this compound acts as a key building block is another exciting prospect. For instance, its bifunctional nature could be exploited in polymerization reactions to create novel polyamides or other polymers with unique properties.

Integration into Advanced Functional Materials

The structure of this compound suggests its potential as a monomer or a functional additive in the development of advanced materials. The presence of both hydrogen bond donors (amine and amide N-H) and acceptors (amide and ether oxygens) could lead to materials with interesting self-assembly properties.

One area of exploration is the development of novel hydrogels. The hydrophilic nature of the ethoxyethoxy group combined with the hydrogen-bonding capabilities of the amino and amide groups could facilitate the formation of stable hydrogel networks. These materials could have applications in drug delivery, tissue engineering, or as smart materials that respond to environmental stimuli.

Furthermore, the incorporation of this compound into polymer backbones could lead to the creation of functional polymers with tailored properties. For example, it could be used to synthesize biodegradable polyamides or to modify the surface properties of existing materials to enhance biocompatibility or adhesion. morressier.com

Development of High-Throughput Screening Methodologies for Chemical Reactivity

To accelerate the discovery of new applications for this compound, the development of high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid testing of a compound's reactivity and properties against a large number of variables.

Future research could focus on designing colorimetric or fluorometric assays to quickly assess the reactivity of the amine group in this compound with a library of electrophiles. This would enable the rapid identification of new derivatives and reaction conditions.

Moreover, HTS could be employed to screen for the catalytic activity of metal complexes of this compound. The molecule could act as a ligand, and HTS would allow for the efficient screening of various metal precursors and reaction conditions to identify novel catalysts. The use of bead-based screening platforms could further enhance the throughput of these assays. nih.gov

Table 2: Potential High-Throughput Screening Assays for this compound

Assay Type Target Property Potential Detection Method
Amine Reactivity Assay Rate of reaction with electrophiles Colorimetry or Fluorimetry
Catalyst Screening Catalytic activity of metal complexes Gas Chromatography or Mass Spectrometry

| Material Property Screen | Gelation or self-assembly properties | Plate-based turbidity or rheology |

Synergistic Applications of Computational and Experimental Chemistry

The integration of computational chemistry with experimental work can significantly accelerate the research and development process. For this compound, computational modeling can provide valuable insights into its structure, properties, and reactivity, guiding experimental efforts.

Density Functional Theory (DFT) calculations could be used to predict the molecule's conformational preferences, electronic properties, and spectroscopic signatures. researchgate.netresearchgate.net This information can aid in the interpretation of experimental data and in the design of new experiments. Molecular dynamics simulations could be employed to study the self-assembly behavior of this compound and its potential to form ordered structures or interact with biological macromolecules.

Furthermore, computational screening could be used to predict the binding affinity of this compound and its derivatives to various protein targets, identifying potential pharmaceutical applications. These computational predictions would then be validated through targeted experimental studies, creating a synergistic research workflow.

Q & A

Basic Questions

Q. What are the primary synthetic routes for 2-Amino-4-(2-ethoxyethoxy)butanamide, and what reaction conditions are critical for optimizing yield?

  • Methodology :

  • Amidation : Start with a carboxylic acid precursor (e.g., 2-amino-4-(2-ethoxyethoxy)butanoic acid) and use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with dimethylamine to form the amide bond. Maintain anhydrous conditions and monitor pH to prevent side reactions .
  • Etherification : Introduce the 2-ethoxyethoxy group via nucleophilic substitution using 2-ethoxyethanol under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Purification : Use silica gel chromatography (eluent: acetone/hexane mixtures) or recrystallization from ethanol/water to achieve ≥95% purity .

Q. How can researchers characterize the structural integrity and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Employ ¹H and ¹³C NMR with deuterated solvents (e.g., DMSO-d₆) to confirm the presence of ethoxyethoxy (–O–CH₂CH₂–O–) and amide (–CONH₂) groups. Key signals include δ ~3.5–3.7 ppm (ether –O–CH₂–) and δ ~6.8–7.2 ppm (amide protons) .
  • HPLC-MS : Use reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) coupled with mass spectrometry to verify molecular weight (C₈H₁₆N₂O₃; theoretical MW: 188.22 g/mol) and detect impurities .

Q. What solvent systems are optimal for solubility studies of this compound in experimental settings?

  • Methodology :

  • Polar Solvents : Test solubility in DMSO, methanol, or water (with pH adjustment using HCl/NaOH) via dynamic light scattering (DLS) to assess aggregation. The ethoxyethoxy group enhances solubility in ether-containing solvents (e.g., THF) .
  • Co-solvent Strategies : For low aqueous solubility, use PEG-400 or cyclodextrin-based systems to improve bioavailability .

Advanced Research Questions

Q. How does the stability of this compound vary under different storage conditions, and how can conflicting data be resolved?

  • Methodology :

  • Accelerated Stability Testing : Store samples at –20°C (long-term), 4°C (short-term), and 25°C/60% RH (ambient) for 4–12 weeks. Monitor degradation via HPLC and compare with reference standards. Conflicting reports may arise from impurity profiles or residual solvents; use GC-MS to identify volatile byproducts .
  • Data Reconciliation : Apply Arrhenius kinetics to extrapolate shelf life and validate with real-time studies .

Q. What strategies can optimize the reaction efficiency of this compound synthesis when scaling from milligram to gram quantities?

  • Methodology :

  • Flow Chemistry : Transition from batch to continuous flow reactors to control exothermic reactions and improve mixing. Use residence time distribution (RTD) models to minimize byproducts .
  • Catalyst Screening : Test Pd/C or enzyme-based catalysts for amidation steps to reduce reaction time and energy input .

Q. How can researchers assess the biological activity of this compound in in vitro models?

  • Methodology :

  • Enzyme Inhibition Assays : Target enzymes like proteases or kinases using fluorescence-based substrates (e.g., FITC-labeled casein). IC₅₀ values can be calculated from dose-response curves .
  • Cellular Uptake Studies : Use radiolabeled (¹⁴C) or fluorescently tagged analogs to track intracellular localization via confocal microscopy .

Q. How should researchers address contradictions in reported reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Mechanistic Studies : Perform kinetic isotope effect (KIE) experiments or DFT calculations to determine whether reactions proceed via SN1 or SN2 pathways. Conflicting data may arise from solvent polarity or counterion effects .
  • Cross-Validation : Replicate published protocols with controlled variables (e.g., reagent purity, moisture levels) and publish negative results to clarify discrepancies .

Q. What computational tools are effective for modeling the interactions of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to proteins (e.g., GPCRs). Validate with mutagenesis studies on key residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes in physiological conditions .

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